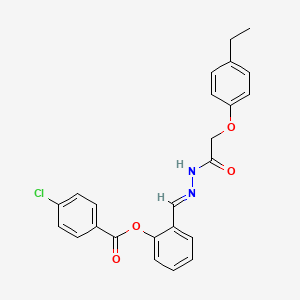
2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo es un compuesto orgánico complejo con la fórmula molecular C24H21ClN2O4 y un peso molecular de 436.899 g/mol . Este compuesto es parte de una colección de químicos raros y únicos utilizados principalmente en la investigación de descubrimiento temprano .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:
Formación de ácido 4-etilfenoxiacético: Esto se logra a través de la reacción de 4-etilfenol con ácido cloroacético en condiciones básicas.
Acilación: El ácido 4-etilfenoxiacético se acila luego con hidracina para formar el derivado de carbohidrazida.
Condensación: El derivado de carbohidrazida se condensa con ácido 4-clorobenzoico en condiciones ácidas para formar el producto final.
Métodos de Producción Industrial
El enfoque general implicaría ampliar el proceso de síntesis de laboratorio, asegurando la pureza y la optimización del rendimiento a través de condiciones de reacción controladas y técnicas de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de éteres o ésteres.
Aplicaciones Científicas De Investigación
El 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: En estudios que involucran la inhibición de enzimas e interacciones proteína-ligando.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción del 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, alterando así la función de la enzima. Las vías moleculares y los objetivos exactos aún se encuentran en investigación .
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenil 3-clorobenzoato: Estructura similar pero con una posición diferente del grupo cloro.
2-(2-((2-metilfenoxi)acetil)carbohidrazonoil)fenil 4-clorobenzoato: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
Unicidad
El 4-Cloro benzoato de 2-(2-((4-etilfenoxi)acetil)carbohidrazonoil)fenilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en la investigación para desarrollar nuevas entidades químicas y comprender las complejas interacciones bioquímicas .
Propiedades
Número CAS |
765291-58-5 |
|---|---|
Fórmula molecular |
C24H21ClN2O4 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
[2-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-2-17-7-13-21(14-8-17)30-16-23(28)27-26-15-19-5-3-4-6-22(19)31-24(29)18-9-11-20(25)12-10-18/h3-15H,2,16H2,1H3,(H,27,28)/b26-15+ |
Clave InChI |
MSRNPSMRDYOMKY-CVKSISIWSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
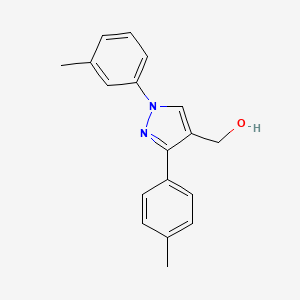
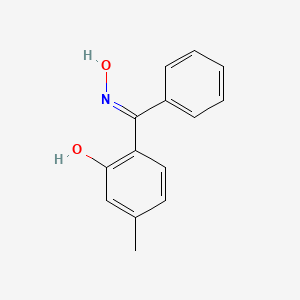
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
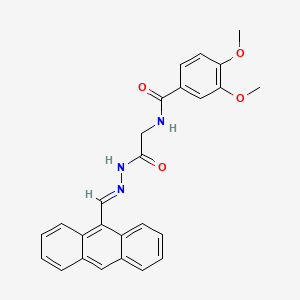

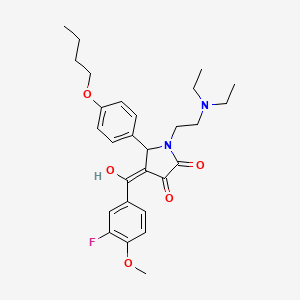

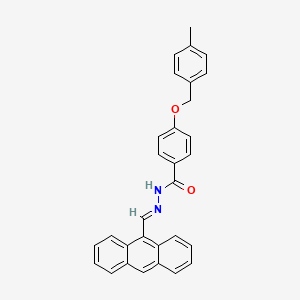
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
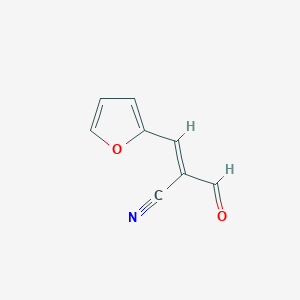

![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
